Ghrelin Receptor Inverse Agonist Potency: RPKPFQWFWLL vs. KwFwLL-NH2
RPKPFQWFWLL demonstrates significantly higher potency as a ghrelin receptor inverse agonist compared to the hexapeptide KwFwLL-NH2, a common peptide comparator . This difference is critical for assays requiring robust constitutive activity suppression.
| Evidence Dimension | Ghrelin Receptor Inverse Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 5.2 nM |
| Comparator Or Baseline | KwFwLL-NH2: 45.6 nM |
| Quantified Difference | ~8.8-fold higher potency |
| Conditions | Constitutive signaling assay in COS-7 cells transfected with human ghrelin receptor |
Why This Matters
Higher potency translates to lower required working concentrations, reducing off-target effects and conserving compound in long-term or large-scale experiments.
